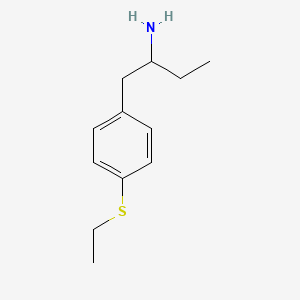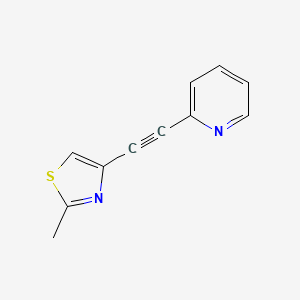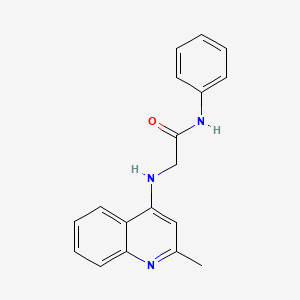
2-(2-methylquinolin-4-ylamino)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methylquinolin-4-ylamino)-N-phenylacetamide is a quinoline derivative with significant biological and pharmaceutical applications. This compound is known for its potential in medicinal chemistry, particularly due to its unique structure that combines a quinoline moiety with an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylquinolin-4-ylamino)-N-phenylacetamide typically involves the reaction of 2-methylquinoline with 4-chloroaniline under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2-methylquinolin-4-ylamino)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in DMF at elevated temperatures.
Major Products Formed
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
2-(2-methylquinolin-4-ylamino)-N-phenylacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes.
Medicine: Investigated for its anti-addictive properties, particularly in the context of opioid addiction.
Industry: Utilized in the development of fluorescent materials and dyes.
Mechanism of Action
The mechanism of action of 2-(2-methylquinolin-4-ylamino)-N-phenylacetamide involves its interaction with specific molecular targets. For instance, it has been shown to have dual affinity for µ and κ opioid receptors, which are involved in pain modulation and addiction pathways. This dual affinity allows it to inhibit withdrawal symptoms in opioid-dependent subjects .
Comparison with Similar Compounds
Similar Compounds
2-methylquinoline: A precursor in the synthesis of 2-(2-methylquinolin-4-ylamino)-N-phenylacetamide.
4-chloro-2-methylquinoline: Another related compound used in synthetic routes.
Quinoline-based heterocyclic derivatives: These include thiadiazine, thiadiazoles, and triazole derivatives, which have similar biological activities.
Uniqueness
This compound stands out due to its specific combination of a quinoline moiety with an acetamide group, which imparts unique biological activities, particularly its dual affinity for opioid receptors .
Properties
Molecular Formula |
C18H17N3O |
|---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
2-[(2-methylquinolin-4-yl)amino]-N-phenylacetamide |
InChI |
InChI=1S/C18H17N3O/c1-13-11-17(15-9-5-6-10-16(15)20-13)19-12-18(22)21-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,19,20)(H,21,22) |
InChI Key |
HRXVDSHQRNNGBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NCC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


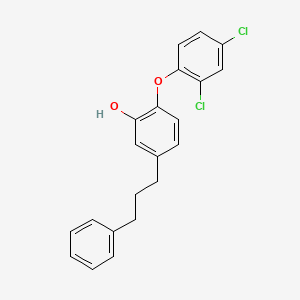


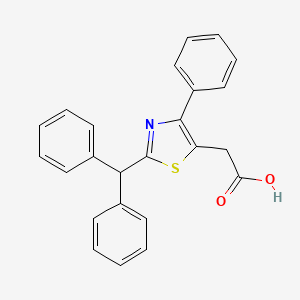
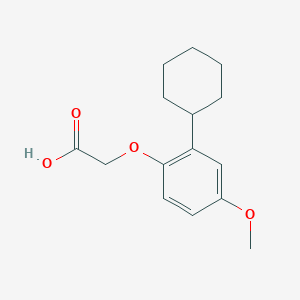
![2-(2-Methoxybenzyl)-3H-benzo[f]chromen-3-one](/img/structure/B10840613.png)

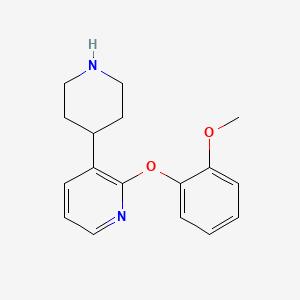
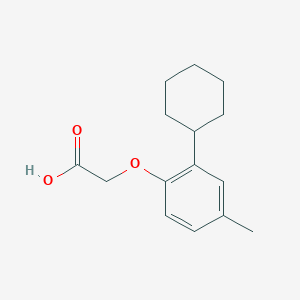
![2-(2-Iodo-phenyl)-benzo[d][1,3]oxazin-4-one](/img/structure/B10840646.png)


